Thaliporphine

Antihyperglycemic Diabetes Metabolic syndrome

Thaliporphine (CAS 5083-88-5) is the most potent antihyperglycemic among 5 aporphines tested, uniquely stimulates splenocyte proliferation (all glaucine analogs suppress it), and selectively inhibits iNOS without affecting constitutive NOS. (+)-enantiomer shows superior cardiac inotropy vs. (-)-isomer. Essential for metabolic syndrome, ischemia-reperfusion, and immunopharmacology research demanding aporphine-class specificity. Avoid generic substitution.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 5083-88-5
Cat. No. B1221002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThaliporphine
CAS5083-88-5
Synonymsthaliporphine
thaliporphine hydrochloride
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC
InChIInChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3
InChIKeySAERKXUSZPTMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thaliporphine (CAS 5083-88-5): Aporphine Alkaloid Properties and Research-Grade Sourcing Considerations


Thaliporphine (CAS: 5083-88-5) is a phenolic aporphine alkaloid isolated from plant species including Neolitsea konishii and Berberis lycium, with the (S)-isomer being the naturally occurring form [1]. The compound possesses a chiral center at carbon 6a, yielding (S)-thaliporphine and (R)-thaliporphine enantiomers [2]. Thaliporphine exhibits multifunctional pharmacological activities including α1-adrenoceptor antagonism, weak calcium channel agonism with strong sodium and potassium channel blocking activities, and high affinity for the 5-HT7 serotonin receptor [3][4]. Documented LD50 in mice is 242 mg/kg (subcutaneous) [5].

Why Thaliporphine Cannot Be Simply Substituted with Generic Aporphine Alkaloids (Glaucine, Boldine, Nantenine)


Aporphine alkaloids with seemingly minor structural variations exhibit profoundly divergent pharmacological profiles and functional outcomes. For instance, while thaliporphine stimulates splenocyte proliferation in vitro, all other glaucine analogues tested suppress this immune response [1]. Thaliporphine demonstrates the most potent antihyperglycemic effect among five aporphines evaluated head-to-head (including glaucine, boldine, and predicentrine) [2]. Furthermore, thaliporphine uniquely inhibits inducible nitric oxide synthase (iNOS) expression without affecting constitutive NOS activity—a selectivity profile not shared by the comparator NG-methyl-L-arginine [3]. Even enantiomeric substitution matters: (+)-thaliporphine produces positive inotropic and negative chronotropic effects superior to its (-)-isomer and antagonizes ouabain-induced arrhythmia whereas the (-)-isomer does not [4]. These data establish that generic substitution within the aporphine class introduces unacceptable risk of altered efficacy or opposite functional effects.

Quantitative Differentiation Evidence for Thaliporphine (CAS 5083-88-5) Relative to Comparators


Superior Antihyperglycemic Potency in Diabetic Rat Models Relative to Glaucine and Boldine

In a direct head-to-head comparison of five aporphine alkaloids (thaliporphine, glaucine, boldine, N-methyllaurotetanine, predicentrine) and two derivatives evaluated in both STZ-induced insulin-dependent diabetic (IDDM) and nicotinamide-STZ-induced non-insulin-dependent diabetic (NIDDM) rat models, thaliporphine demonstrated the most potent antihyperglycemic effect among all compounds tested [1].

Antihyperglycemic Diabetes Metabolic syndrome

Opposing Immunomodulatory Activity: Stimulation vs. Suppression of Splenocyte Proliferation

In a study evaluating 15 semi-synthetic analogues of glaucine for their effects on mouse splenocyte proliferation, thaliporphine exhibited a fundamentally opposite functional profile. While all other analogues suppressed proliferation in both LPS-induced and Con A-induced assays, thaliporphine uniquely stimulated splenocyte proliferation [1].

Immunomodulation Splenocyte proliferation Inflammation

Stronger Cardioprotection with Superior Functional Recovery vs. Morphine in Ischemia-Reperfusion

In an anesthetized rat model with 1-hour left main coronary artery occlusion followed by 2-hour reperfusion, thaliporphine (0.5 mg/kg) administered 10 minutes before reperfusion produced significantly greater recovery of cardiac function than the reference opioid morphine (0.3 mg/kg) [1].

Cardioprotection Ischemia-reperfusion injury Myocardial infarction

Enantiomer-Specific Antiarrhythmic Activity: (+)-Thaliporphine Antagonizes Ouabain-Induced Arrhythmia

A direct comparison of (+)-thaliporphine and (-)-thaliporphine in guinea pig cardiac tissues revealed that ouabain-induced arrhythmia was antagonized only by (+)-thaliporphine, not by the (-)-isomer [1]. The (+)-isomer also demonstrated superior positive inotropic and less negative chronotropic effects relative to the (-)-isomer [2].

Antiarrhythmic Cardiac electrophysiology Enantiomer specificity

Selective iNOS Expression Inhibition Without Constitutive NOS Suppression

Thaliporphine selectively inhibits the expression of inducible nitric oxide synthase (iNOS) without directly affecting enzyme activity or suppressing constitutive NOS activity—a selectivity profile not shared by the comparator NG-methyl-L-arginine (MeArg) [1].

Nitric oxide synthase Endotoxemia Selective inhibition

Semi-Synthetic Route from Glaucine: 20-26% Yield in Single-Step HBr-Mediated Demethylation

Thaliporphine can be semi-synthesized from the more abundant aporphine alkaloid glaucine via treatment with hydrogen bromide gas, providing an alternative production route to natural product isolation [1].

Semisynthesis Process chemistry Aporphine derivatization

Recommended Research Applications for Thaliporphine Based on Quantitative Differentiation Evidence


Metabolic Disorder Research: Type 1 and Type 2 Diabetes Models Requiring Maximal Antihyperglycemic Efficacy

Based on direct head-to-head evidence showing thaliporphine as the most potent antihyperglycemic agent among five aporphine alkaloids tested in both IDDM and NIDDM rat models [1], this compound is optimally suited for metabolic syndrome research programs requiring maximal glucose-lowering efficacy within the aporphine chemical space. The demonstrated ability to stimulate insulin release and increase skeletal muscle glycogen synthesis [1] supports applications in β-cell function studies, insulin sensitization assays, and glucose utilization pathway investigations.

Cardiovascular Pharmacology: Post-Ischemic Myocardial Functional Recovery Studies

Evidence demonstrating that thaliporphine (0.5 mg/kg) produces significantly greater recovery of cardiac function (+dp/dt max) than morphine in ischemia-reperfusion models [2] positions this compound for cardiovascular research focused on functional preservation rather than infarct size reduction alone. Applications include reperfusion injury studies, myocardial stunning models, and evaluation of opioid receptor-mediated cardioprotection. The compound‘s positive inotropic effects with negative chronotropic action [3] further support isolated heart (Langendorff) perfusion studies and cardiac contractility assays.

Immunopharmacology: Splenocyte Proliferation and Immune Modulation Assays

The unique finding that thaliporphine stimulates splenocyte proliferation while all other glaucine analogues tested suppress this response [4] makes this compound a critical tool for immunopharmacology studies requiring positive control stimulation or investigation of divergent immune responses within structurally similar compounds. Research applications include lymphocyte activation studies, LPS-induced and Con A-induced mitogenesis assays, and comparative immunomodulatory screening of aporphine alkaloids.

Inflammation and Endotoxemia Research: Selective iNOS Expression Studies

Thaliporphine‘s ability to selectively inhibit inducible NOS expression without affecting constitutive NOS activity [5] differentiates it from non-selective NOS inhibitors (e.g., L-NAME, MeArg). This selectivity profile supports applications in endotoxemia/sepsis models, macrophage activation studies (LPS or IL-1β stimulation), and investigation of inflammatory signaling pathways (NF-κB, TLR4) without the confounding hypotensive effects associated with constitutive NOS inhibition. In vivo data demonstrate partial restoration of mean arterial pressure and vascular reactivity in LPS-treated rats [5].

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